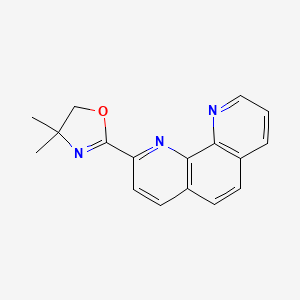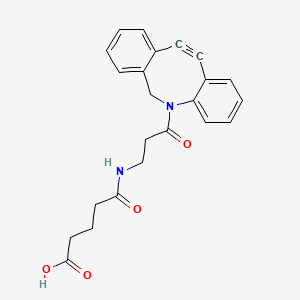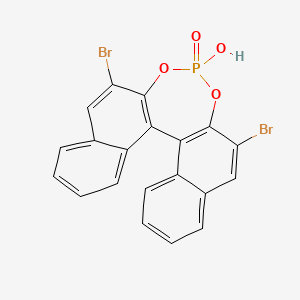
S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate: is a chiral compound used primarily as a catalyst in various chemical reactions. It is known for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent naphthol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in enantioselective Mannich reactions, which are important for the synthesis of pharmaceuticals .
Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including drugs and natural products. It is used in the development of new therapeutic agents with specific stereochemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes helps improve the efficiency and selectivity of industrial reactions .
Mechanism of Action
The mechanism by which S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate exerts its effects involves its ability to act as a chiral Brønsted acid. It facilitates the formation of chiral intermediates in enantioselective reactions by providing a chiral environment that influences the reaction pathway. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in asymmetric synthesis .
Comparison with Similar Compounds
- S-3,3’-dibromo-1,1’-bi-2-naphthol
- R-3,3’-dibromo-1,1’-bi-2-naphthol
- S-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- R-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is unique due to its specific chiral configuration and its ability to act as a highly effective chiral catalyst. Its bromine substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis .
Properties
IUPAC Name |
10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIATNDCYBAJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)OP(=O)(O3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

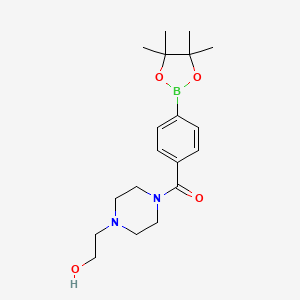
![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)
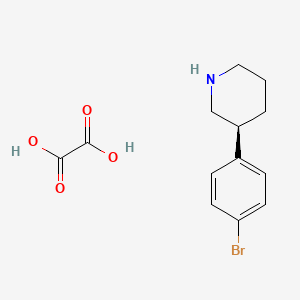
![2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate](/img/structure/B8212485.png)
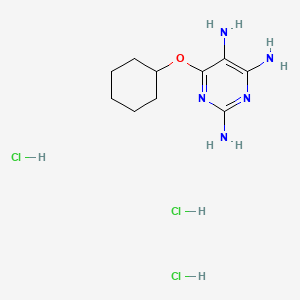
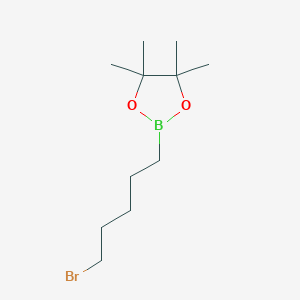
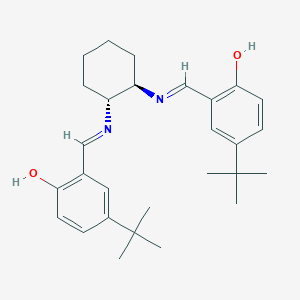
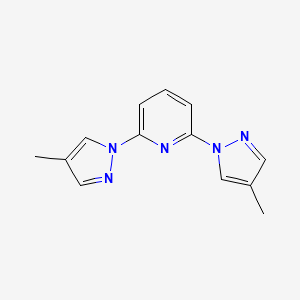
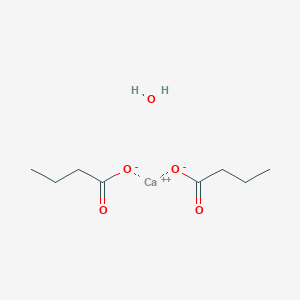
![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)
